
4-Coumaroylshikimate anion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-coumaroylshikimate is the conjugate base of 4-coumaroylshikimic acid; major species at pH 7.3. It is a conjugate base of a 4-coumaroylshikimic acid.
Applications De Recherche Scientifique
Fluorescent Probe Design
Coumarins and their analogues are extensively utilized in designing fluorescent probes. Studies have shown their effectiveness in detecting various anions in water. For instance, Chen et al. (2010) developed coumarin-based fluorescent probes for selective detection of bisulfite anions in water, demonstrating the utility of coumarins in environmental and biological sensing applications (Chen et al., 2010).
Anion Sensing in Biological Systems
In bioanalytical applications, coumarin-based sensors have been developed to function in neutral aqueous solutions. Mizukami et al. (2002) created a novel fluorescent sensor for anions, using 7-amino-4-trifluoromethylcoumarin as a fluorescent reporter, showcasing its potential in biochemical and analytical applications (Mizukami et al., 2002).
Ratiometric Sensing for Fluoride Anions
Cao et al. (2011) developed a coumarin-BODIPY platform for ratiometric fluorescent sensing of fluoride anions, highlighting the adaptability of coumarin derivatives in the development of specific sensors (Cao et al., 2011).
Cyanide Detection
Coumarin amide derivatives have been synthesized for the detection of cyanide anions, as studied by Wu et al. (2015). These compounds demonstrate significant changes in absorption and fluorescence spectra upon interaction with cyanide, indicating their potential in environmental monitoring (Wu et al., 2015).
Supramolecular Chemistry
Anion-π interactions involving coumarin derivatives play a significant role in supramolecular chemistry. Chifotides and Dunbar (2013) discussed how these interactions contribute to the design of selective anion receptors and catalysts, potentially impacting biological functions (Chifotides & Dunbar, 2013).
Solar Energy Applications
Jadhav et al. (2018) explored the use of 4-substituted coumarin dyes in dye-sensitized solar cells (DSSCs), emphasizing the importance of substitution at the 4-position for enhanced efficiency of these solar cells (Jadhav et al., 2018).
Catalysis
Coumarin derivatives have been used as catalysts in chemical synthesis. Heravi et al. (2007) demonstrated the effectiveness of coumarin in the synthesis of various compounds, showcasing its role in green chemistry (Heravi et al., 2007).
Propriétés
Nom du produit |
4-Coumaroylshikimate anion |
|---|---|
Formule moléculaire |
C16H15O7- |
Poids moléculaire |
319.29 g/mol |
Nom IUPAC |
(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/p-1/b6-3+/t12-,13-,15-/m1/s1 |
Clé InChI |
GVECSFFLZYNEBO-PDXJTRCTSA-M |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



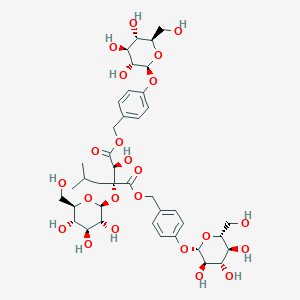
![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
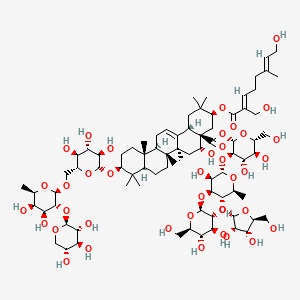
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)
![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)
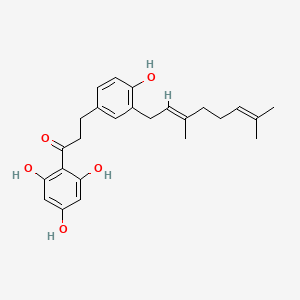
![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
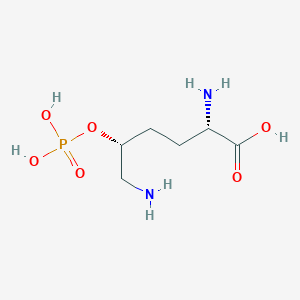
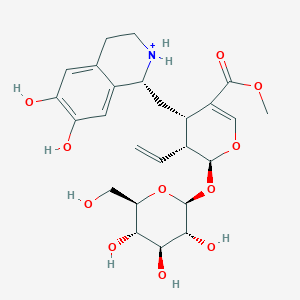
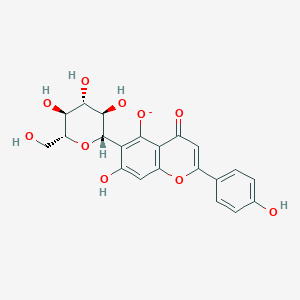
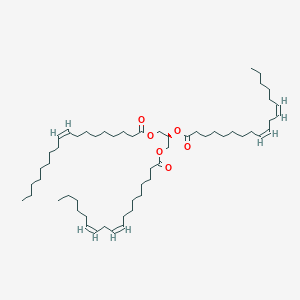
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)
